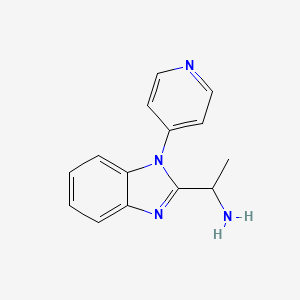

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine

説明

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is a hybrid organic compound featuring a benzimidazole core substituted with a pyridinyl group at the 1-position and an ethanamine moiety at the 2-position. This structure combines a thioxanthonic scaffold (via the benzimidazole) and a pharmacophoric amine group, making it a candidate for modulating P-glycoprotein (P-gp) activity, a key mediator of multidrug resistance (MDR) in cancer cells .

Studies by Palmeira et al. demonstrated its potent P-gp inhibition, evidenced by rhodamine-123 accumulation assays in resistant K562Dox leukemia cells. At 10 µM, it exhibited a 2-fold greater sensitization of doxorubicin-resistant cells compared to verapamil, a first-generation P-gp inhibitor . Its dual activity—inhibiting both P-gp and cancer cell proliferation—positions it as a promising therapeutic agent for overcoming chemotherapy resistance .

特性

分子式 |

C14H14N4 |

|---|---|

分子量 |

238.29 g/mol |

IUPAC名 |

1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |

InChI |

InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3 |

InChIキー |

LAVQQACTFVCDCG-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the reaction of 2-aminopyridine with a benzimidazole derivative under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .

科学的研究の応用

1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

類似化合物との比較

Compound 45 (Target Compound)

- Structure : 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine linked to a 4-propoxy-thioxanthen-9-one.

- Activity :

Compound 16 and 17

2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine

- Structure : Propyl group substitution on benzimidazole.

- Application : Primarily explored for synthetic accessibility (CAS 910380-43-7) but lacks reported biological data .

Piperazine and Adamantane Derivatives

LP, 2HP, DHP (Piperazine-ethanamine derivatives)

Rimantadine (1-(1-Adamantyl)ethanamine)

- Structure : Adamantane-substituted ethanamine.

- Activity : Antiviral agent targeting influenza A (H3N2, H7N9) via M2 protein inhibition.

- Differentiation : Mechanism unrelated to P-gp; resistance linked to V27A/S31N mutations .

Thioxanthone Hybrids with Enhanced P-gp Inhibition

Compound 48

Compound 38

- Structure : 4-propoxy-thioxanthen-9-one with an acetylpiperazinyl group.

- Activity : Moderate P-gp inhibition without dose dependency.

- Limitation : Less potent than Compound 45 .

Research Implications and Gaps

- Superiority of Target Compound : Its dual P-gp and antiproliferative activity offers a strategic advantage over single-mechanism analogs like verapamil .

- Structural Optimization : Modifications to the thioxanthone scaffold (e.g., nitrophenyl in Compound 48) enhance potency but require dose adjustments.

- Unmet Needs: Limited data on pharmacokinetics (e.g., bioavailability, toxicity) for most analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。